molecular formula C10H14N2 B12621194 1-Methyl-2,3-dihydro-1H-indene-4,7-diamine CAS No. 917805-30-2

1-Methyl-2,3-dihydro-1H-indene-4,7-diamine

Cat. No.: B12621194
CAS No.: 917805-30-2
M. Wt: 162.23 g/mol
InChI Key: BDTXWMGGWAYDTD-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-indene-4,7-diamine is an organic compound with a unique structure that includes a dihydroindene core substituted with a methyl group and two amine groups

Preparation Methods

The synthesis of 1-Methyl-2,3-dihydro-1H-indene-4,7-diamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound using hydrogenation or other reducing agents. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. Industrial production methods may involve large-scale hydrogenation processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile and catalysts such as palladium or platinum. Major products formed from these reactions include imines, nitriles, and various substituted derivatives.

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-indene-4,7-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s amine groups make it a potential candidate for studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-2,3-dihydro-1H-indene-4,7-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

1-Methyl-2,3-dihydro-1H-indene-4,7-diamine can be compared with other similar compounds such as:

    1-Methylindane: Lacks the amine groups, making it less reactive in biological systems.

    2,3-Dihydro-1H-indene: Similar core structure but without the methyl and amine substitutions.

    4,7-Dimethylindane: Contains additional methyl groups, altering its chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

917805-30-2

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-methyl-2,3-dihydro-1H-indene-4,7-diamine

InChI

InChI=1S/C10H14N2/c1-6-2-3-7-8(11)4-5-9(12)10(6)7/h4-6H,2-3,11-12H2,1H3

InChI Key

BDTXWMGGWAYDTD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C=CC(=C12)N)N

Origin of Product

United States

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